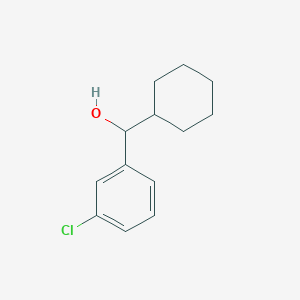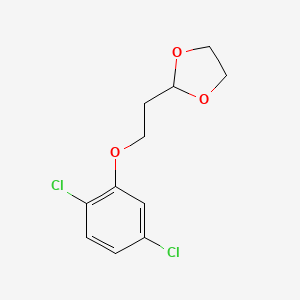
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a methoxy group attached to a phenyl ring, which is connected to an ethylene diamine moiety with two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 3-methoxyphenol with ethylene dichloride to form the corresponding ether, followed by the reaction with ethylenediamine and subsequent methylation.
Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step synthesis process involving the following steps:
Ethers Formation: Reacting 3-methoxyphenol with ethylene dichloride under controlled conditions to form the ether linkage.
Amination: The ether product is then reacted with ethylenediamine to introduce the amine groups.
Methylation: Finally, the amine groups are methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to corresponding quinones or other oxidized products.
Reduction: Reduction reactions can reduce the nitro groups to amines.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may serve as a probe in biological studies to understand molecular interactions.
Industry: Use in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
N1-(2-(4-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
N1-(2-(2-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
Uniqueness: N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific arrangement of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)9-7-14-8-10-17-13-6-4-5-12(11-13)16-3/h4-6,11,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUBWUIDMYIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B7845663.png)







![2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7845733.png)
